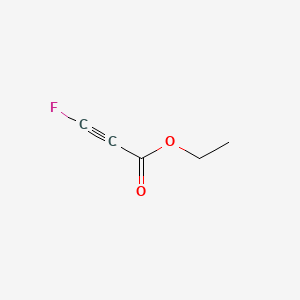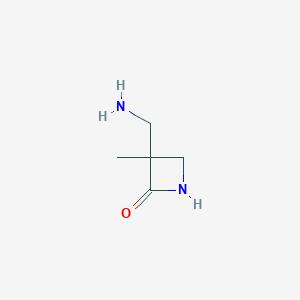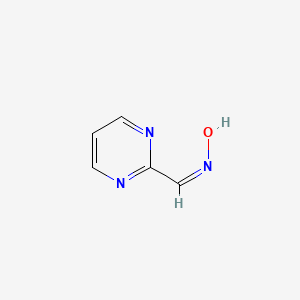
2-(4-Chlorophenyl)thiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a nitrile group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and potassium cyanide under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)thiazole-5-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)thiazole: Lacks the nitrile group but shares the core thiazole structure.
2-(4-Methylphenyl)thiazole-5-carbonitrile: Similar structure with a methyl group instead of a chlorine atom.
2-(4-Bromophenyl)thiazole-5-carbonitrile: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness: 2-(4-Chlorophenyl)thiazole-5-carbonitrile is unique due to the presence of both the 4-chlorophenyl and nitrile groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1369251-28-4 |
|---|---|
Formule moléculaire |
C10H5ClN2S |
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H5ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H |
Clé InChI |
XHMCFGBBLUCMJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(S2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



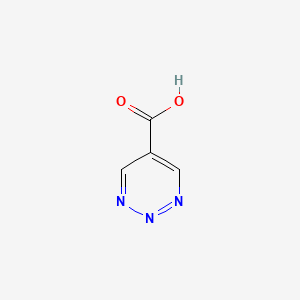

![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)
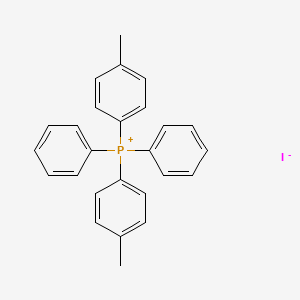
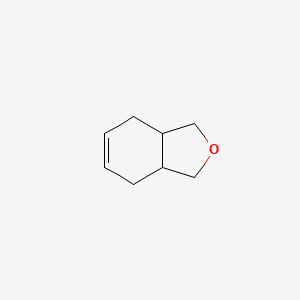
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)



